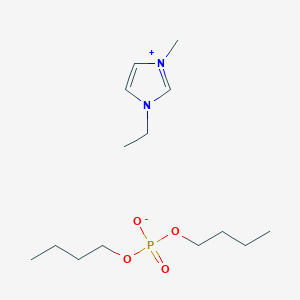

1-Ethyl-3-methylimidazolium dibutyl phosphate

Description

Evolution and Significance of Ionic Liquids in Contemporary Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, generally defined as having melting points below 100°C. wiley-vch.de Their history dates back to 1914 with the discovery of ethylammonium (B1618946) nitrate (B79036) by Paul Walden. wiley-vch.denih.gov However, significant interest and an exponential increase in research publications on the topic only began in the late 1990s and early 2000s. tandfonline.comrsc.org This surge was driven by the recognition of their unique and highly tunable physicochemical properties. wiley-vch.deresearchgate.net

Unlike conventional volatile organic solvents, ILs exhibit negligible vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. wiley-vch.deresearchgate.net These characteristics position them as potential "green solvents" and versatile materials for a multitude of applications. nih.govtandfonline.com The true significance of ILs lies in their "designer" nature; their properties can be finely tuned for specific tasks by modifying the chemical structures of their constituent cations and anions. wiley-vch.deresearchgate.net This versatility has led to their widespread investigation and application across diverse fields, including chemical synthesis, catalysis, electrochemistry (as electrolytes in batteries and supercapacitors), materials science, and biotechnology. tandfonline.comresearchgate.nethiyka.com

Specific Research Niche and Importance of 1-Ethyl-3-methylimidazolium (B1214524) Dibutyl Phosphate (B84403) within Imidazolium-Based Ionic Liquids

Within the vast family of ionic liquids, those based on the 1,3-dialkylimidazolium cation are among the most extensively studied. nih.gov 1-Ethyl-3-methylimidazolium dibutyl phosphate, featuring the 1-ethyl-3-methylimidazolium cation and a dibutyl phosphate anion, occupies a specific niche due to the combination of these two components. hiyka.com The imidazolium (B1220033) core provides a stable and well-understood cationic framework, while the dibutyl phosphate anion imparts distinct functionalities. hiyka.comresearchgate.net

This compound is recognized for its low volatility, high thermal stability, and excellent solubility in various solvents. hiyka.com Its importance stems from its versatility across several research and industrial domains. It serves as a solvent or catalyst in organic reactions, an electrolyte in electrochemical devices like batteries and capacitors, and a medium for enzyme reactions in biotechnology. hiyka.com Furthermore, it has applications in materials science for synthesizing nanoparticles and composites, in separation technologies for extraction and purification, and in pharmaceuticals for drug formulation and delivery. hiyka.com The presence of the phosphate group is particularly significant, as phosphorus-containing moieties can enhance properties like flame retardancy. rsc.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 869858-84-4 | hiyka.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₂₉N₂O₄P | hiyka.comscbt.comsigmaaldrich.com |

| Molecular Weight | 320.36 g/mol | hiyka.comscbt.comsigmaaldrich.com |

| Viscosity | 691 cP (at 25 °C) | hiyka.com |

| Conductivity | 0.25 mS/cm (at 25 °C) | hiyka.com |

Overview of Key Academic Research Trajectories for Imidazolium Phosphate Ionic Liquids

Academic research into imidazolium phosphate ionic liquids is expanding, driven by the unique properties conferred by the phosphate anion. Several key research trajectories have emerged.

One of the most prominent areas of investigation is in electrochemistry and energy storage . Researchers are synthesizing novel, structurally flexible imidazolium phosphate ILs that exhibit high thermal stability, high conductivity, and wide electrochemical stability windows (up to 6 V). rsc.orgresearchgate.netrsc.org These properties make them promising candidates for use as safer, non-volatile electrolytes in next-generation energy storage devices, such as supercapacitors. rsc.orgrsc.org

Another significant research direction is in biomaterials and biomedical applications . Studies have shown that imidazolium-based ILs can be loaded during the synthesis of calcium phosphates to create multifunctional bionanocomposites. nih.govacs.org These materials possess antimicrobial properties, can reduce inflammatory responses, and may induce osteogenic differentiation, making them suitable for injectable implants in minimally invasive surgery for bone regeneration. nih.gov

In the field of catalysis , imidazolium phosphate ILs are being explored as effective and reusable catalysts. For instance, 1-butyl-3-methyl imidazolium dibutyl phosphate has been synthesized and used as a catalyst for esterification reactions, demonstrating high conversion rates and the significant advantage of being easily separable from the reaction products for repeated use. researchgate.net

Furthermore, imidazolium-based ILs are being investigated for applications in the petroleum industry . Research has demonstrated their potential as effective dispersants for asphaltenes, which can cause significant problems by precipitating and depositing during crude oil extraction and processing. nih.govmdpi.com The interaction between the ILs and asphaltene molecules helps to inhibit this precipitation. nih.gov

| Research Area | Key Findings and Applications | Reference |

|---|---|---|

| Energy Storage | Development of electrolytes with high thermal and electrochemical stability for supercapacitors and batteries. | rsc.orgresearchgate.netrsc.org |

| Biomaterials | Creation of injectable, antimicrobial, and regenerative calcium phosphate-IL bionanocomposites for bone repair. | nih.govacs.org |

| Catalysis | Use as recyclable catalysts for organic reactions such as esterification, improving process efficiency. | researchgate.net |

| Petroleum Industry | Application as asphaltene inhibitors and dispersants to improve heavy crude oil stability and flow. | nih.govmdpi.com |

Properties

IUPAC Name |

dibutyl phosphate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P.C6H11N2/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-3-8-5-4-7(2)6-8/h3-8H2,1-2H3,(H,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXRTKFKTIRDST-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)([O-])OCCCC.CCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584826 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869858-84-4 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations in Compound Derivatization

Advanced Synthetic Routes for 1-Ethyl-3-methylimidazolium (B1214524) Dibutyl Phosphate (B84403)

The synthesis of 1-Ethyl-3-methylimidazolium dibutyl phosphate ([EMIM][DBP]) is typically achieved through multi-step processes that allow for high purity and yield. These routes often involve the initial synthesis of an imidazolium (B1220033) halide precursor, followed by an anion exchange reaction.

A predominant and effective pathway for synthesizing imidazolium-based ionic liquids involves a two-step approach. The first step is the quaternization of an N-alkylimidazole, and the second is an anion metathesis (exchange) reaction.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide Precursor

The synthesis begins with the formation of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. This is typically achieved by the reaction of 1-methylimidazole (B24206) with an ethyl halide, such as ethyl bromide or ethyl chloride. The reaction is a standard quaternization of an amine.

Reaction: 1-methylimidazole + Ethyl Bromide → 1-Ethyl-3-methylimidazolium Bromide

This initial reaction is often carried out either neat (solvent-free) or in a solvent like acetonitrile (B52724) to facilitate the reaction. alfa-chemical.comgoogle.com The product, 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), is a solid salt that can be purified through recrystallization or washing with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials. alfa-chemical.com

Step 2: Anion Metathesis

Once the pure [EMIM]Br precursor is obtained, the bromide anion is exchanged for the desired dibutyl phosphate anion. This is accomplished by reacting the [EMIM]Br with a salt containing the dibutyl phosphate anion, such as potassium dibutyl phosphate or sodium dibutyl phosphate.

Reaction: 1-Ethyl-3-methylimidazolium Bromide + Potassium Dibutyl Phosphate → 1-Ethyl-3-methylimidazolium Dibutyl Phosphate + Potassium Bromide

This exchange is typically performed in a solvent in which the starting imidazolium salt is soluble but the resulting inorganic halide salt (e.g., KBr) is not, facilitating its removal by filtration. Water or dichloromethane (B109758) are common solvents for this step. google.comorgsyn.org The final product is then isolated after removing the solvent under reduced pressure.

Optimization strategies focus on maximizing yield and purity by controlling reaction parameters in both steps. For the quaternization step, this includes managing temperature to prevent side reactions and ensuring an appropriate molar ratio of reactants. For the metathesis step, optimization involves selecting the right solvents to ensure complete precipitation of the inorganic byproduct and ease of separation of the final ionic liquid. researchgate.net

The efficiency and success of the synthesis of [EMIM][DBP] are highly dependent on carefully controlled reaction conditions.

For the Quaternization Step ([EMIM]Br Synthesis):

Temperature: The reaction between 1-methylimidazole and ethyl bromide is exothermic. The temperature is typically controlled to be between room temperature and a moderately elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate without promoting decomposition or side-product formation. alfa-chemical.com

Solvent: While the reaction can be run without a solvent, using a polar aprotic solvent like acetonitrile can help to control the reaction temperature and facilitate stirring. orgsyn.org

Reaction Time: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). alfa-chemical.com Reaction times can range from a few hours to over a day to ensure complete conversion. google.com

Purification: Washing the crude product with a solvent in which the ionic liquid is insoluble, such as ethyl acetate or diethyl ether, is crucial for removing non-ionic impurities. alfa-chemical.com

For the Anion Metathesis Step:

Solvent Selection: The choice of solvent is critical for driving the reaction to completion. The solvent must dissolve the imidazolium halide and the phosphate salt, but not the inorganic halide byproduct. Dichloromethane is often used, as it dissolves the organic salts while potassium bromide is insoluble. orgsyn.org

Stoichiometry: Using a slight excess of the phosphate salt can ensure complete conversion of the halide precursor.

Purification: After filtering off the precipitated inorganic salt, the final ionic liquid is often washed with water to remove any remaining water-soluble impurities. The product is then dried under high vacuum at an elevated temperature (e.g., 65-80°C) to remove all traces of water and volatile solvents, which is critical for the final purity of the ionic liquid. google.commdpi.com

The table below summarizes key parameters for optimizing the synthesis.

| Parameter | Step 1: Quaternization | Step 2: Anion Metathesis | Impact on Yield/Purity |

|---|---|---|---|

| Temperature | Room Temp to 70°C | Room Temperature | Controls reaction rate and prevents side reactions. |

| Solvent | Solvent-free or Acetonitrile | Dichloromethane or Water | Facilitates reaction, aids in product separation and purification. |

| Reactant Ratio | Slight excess of ethyl halide | Slight excess of phosphate salt | Drives reaction to completion. |

| Purification Method | Washing with Ethyl Acetate | Filtration, Water Washes, Drying under Vacuum | Removes unreacted materials and byproducts, ensuring high purity. |

Spectroscopic and Structural Characterization Methodologies for Compound Validation

To confirm the successful synthesis and purity of 1-Ethyl-3-methylimidazolium dibutyl phosphate, a suite of spectroscopic and analytical techniques is employed. These methods provide detailed information about the molecular structure, functional groups, and crystalline arrangement of the compound.

NMR spectroscopy is one of the most powerful tools for confirming the structure of the [EMIM]⁺ cation. Both ¹H and ¹³C NMR provide a distinct fingerprint of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the [EMIM]⁺ cation, distinct signals are expected for the protons on the imidazolium ring, the attached ethyl group, and the methyl group. The proton on the C2 carbon (between the two nitrogen atoms) is the most deshielded and appears furthest downfield as a singlet. rsc.orgsapub.org The two protons on the C4 and C5 carbons of the ring often appear as a multiplet. The ethyl group shows a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group, while the methyl group on the nitrogen appears as a singlet. rsc.org

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The C2 carbon is the most downfield signal in the spectrum of the cation. sapub.org The C4 and C5 carbons appear at intermediate chemical shifts, while the carbons of the ethyl and methyl groups are found in the upfield region.

The table below details the expected chemical shifts for the [EMIM]⁺ cation.

| Atom Type | Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |

|---|---|---|---|

| Imidazolium Ring | N-CH-N (C2-H) | ~9.5-10.1 (s, 1H) | ~135 |

| Imidazolium Ring | N-CH=CH-N (C4-H, C5-H) | ~7.4-7.6 (m, 2H) | ~121-123 |

| N-Ethyl Group | N-CH₂CH₃ | ~4.4 (q, 2H) | ~44 |

| N-Methyl Group | N-CH₃ | ~4.1 (s, 3H) | ~36 |

| N-Ethyl Group | NCH₂-CH₃ | ~1.6 (t, 3H) | ~15 |

Note: Chemical shifts are approximate and can vary based on the solvent and the anion.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For [EMIM][DBP], the spectrum would be a composite of the vibrations from the [EMIM]⁺ cation and the [DBP]⁻ anion.

Key vibrational modes for the [EMIM]⁺ cation include:

C-H stretching: Aromatic C-H stretches from the imidazolium ring are typically seen above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. researchgate.net

C=C and C=N stretching: Vibrations associated with the imidazolium ring structure appear in the 1500-1600 cm⁻¹ region. mdpi.com

Key vibrational modes for the dibutyl phosphate anion include:

P=O stretching: A strong, characteristic absorption band typically appears in the range of 1200-1300 cm⁻¹.

P-O-C stretching: These vibrations usually result in strong bands in the 950-1100 cm⁻¹ region.

The table below summarizes the main IR absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Origin |

|---|---|---|

| 3100 - 3200 | C-H Stretch | Imidazolium Ring |

| 2800 - 3000 | C-H Stretch | Alkyl chains (Ethyl, Butyl) |

| ~1570 | C=N Stretch | Imidazolium Ring |

| ~1250 | P=O Stretch | Dibutyl Phosphate Anion |

| ~1030 | P-O-C Stretch | Dibutyl Phosphate Anion |

X-ray diffraction techniques are essential for analyzing the solid-state structure and short-range ordering in the liquid state of ionic liquids.

Single-Crystal X-ray Diffraction: If [EMIM][DBP] can be crystallized, single-crystal XRD provides the most definitive structural information. It can determine the precise three-dimensional arrangement of the cations and anions in the crystal lattice, including exact bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Liquid X-ray Scattering: Since many ionic liquids exist as liquids at room temperature, X-ray scattering on liquid samples is used to investigate the short-range ordering. While liquids lack the long-range order of crystals, these studies can reveal characteristic distances between ions, providing insight into the liquid's nanoscale structure and the nature of cation-anion pairing.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information on the elemental composition and chemical states of the atoms near the surface of the ionic liquid. researchgate.netnih.gov By analyzing the core-level binding energies of elements like carbon, nitrogen, oxygen, and phosphorus, XPS can confirm the presence of both the cation and anion and provide insights into the electronic interactions between them at the liquid-vacuum interface. nih.gov

Microscopic and Surface Characterization Techniques (e.g., SEM, AFM, XPS) for Material Morphology Studies

The morphological and surface characteristics of materials involving the ionic liquid 1-Ethyl-3-methylimidazolium dibutyl phosphate ([EMIM][DBP]) have been investigated using various advanced microscopic and surface-sensitive techniques. These methods, including Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS), provide critical insights into the topography, elemental composition, and chemical states of surfaces where this compound is utilized.

Research has employed these techniques not to characterize the intrinsic morphology of the ionic liquid itself in a pure, isolated state, but rather to analyze the surfaces and materials that result from its application in specific processes. Publicly available scientific literature, to date, focuses on the outcomes of using [EMIM][DBP] as a reaction medium or lubricant, rather than detailing the surface morphology of the neat ionic liquid film.

Scanning Electron Microscopy (SEM) in Ionothermal Synthesis

SEM has been utilized in studies where 1-Ethyl-3-methylimidazolium dibutyl phosphate serves as a solvent in ionothermal synthesis. For instance, in the synthesis of uranyl phosphate compounds, SEM, in conjunction with Energy Dispersive X-ray Analysis (EDX), was used to perform chemical analyses and capture images of the resulting crystals. osti.govnd.edu In this context, SEM provides crucial information about the morphology, size, and elemental composition of the crystalline materials synthesized within the ionic liquid, confirming the incorporation of expected elements like uranium and phosphorus. osti.gov However, these analyses focus on the solid product and not the ionic liquid solvent.

X-ray Photoelectron Spectroscopy (XPS) in Tribological Studies

XPS has been a key technique for elucidating the chemical nature of surfaces in tribological systems lubricated by 1-Ethyl-3-methylimidazolium dibutyl phosphate. This surface-sensitive technique is used to analyze the elemental composition and chemical bonding states of tribofilms—thin protective layers that form on surfaces during sliding contact. In studies investigating a series of ionic liquids, including [EMIM][DBP], XPS was employed to analyze the worn surfaces of steel specimens after friction tests. researchgate.netresearchgate.net

The findings from these studies indicate that during the sliding process, tribochemical reactions occur. XPS analysis reveals the composition of the resulting surface film, showing that components of the ionic liquid, particularly the anion, remain on the sliding surface, contributing to the lubrication mechanism. researchgate.netresearchgate.net This demonstrates the utility of XPS in tracking the chemical transformations and surface interactions of the ionic liquid's components under tribological stress.

Atomic Force Microscopy (AFM) for Surface Topography and Friction

AFM has been applied to study the topography and frictional properties of surfaces in the presence of 1-Ethyl-3-methylimidazolium dibutyl phosphate. In the field of nanotribology, AFM can be used to measure the friction coefficient of the thin films formed by lubricants on a substrate. researchgate.net For materials lubricated with ionic liquids, AFM provides nanoscale details about the smoothness and characteristics of the tribofilm. researchgate.net While specific AFM images or detailed topographical data for films of pure 1-Ethyl-3-methylimidazolium dibutyl phosphate are not extensively reported, the technique's application in related tribological systems underscores its importance for understanding the nanoscale surface interactions governed by this ionic liquid.

The table below summarizes the application of these characterization techniques in research involving 1-Ethyl-3-methylimidazolium dibutyl phosphate.

| Technique | Application Context | Material Analyzed | Key Findings |

| SEM/EDX | Ionothermal Synthesis | Uranyl phosphate crystals | Provides morphological and elemental analysis of solid-state products synthesized in the ionic liquid. osti.gov |

| XPS | Tribology/Lubrication | Worn steel surfaces | Identifies the elemental composition and chemical states of the tribofilm, showing anion presence on the surface. researchgate.netresearchgate.net |

| AFM | Nanotribology | Lubricated surfaces | Measures nanoscale friction and characterizes the topography of the surface films formed during lubrication. researchgate.net |

Theoretical and Computational Chemistry Approaches to Compound Behavior

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized geometries, vibrational frequencies, and electronic properties of ion pairs in ionic liquids. mdpi.comchemrxiv.org

Analysis of Molecular Geometry and Vibrational Modes

DFT calculations are used to find the most stable geometric conformations of the 1-ethyl-3-methylimidazolium (B1214524) ([emim]⁺) cation and the dibutyl phosphate (B84403) ([dbp]⁻) anion, as well as the most energetically favorable arrangement of the ion pair. chemrxiv.org Studies on similar imidazolium-based ILs show that the anion tends to interact with the cation through hydrogen bonds, particularly involving the hydrogen atoms on the imidazolium (B1220033) ring. nih.gov For the [emim]⁺ cation, the most acidic hydrogen is at the C2 position (between the two nitrogen atoms), making it a primary site for interaction with the anion. nih.gov

The conformation of the ion pair is determined by a complex interplay of electrostatic forces and hydrogen bonding. DFT studies on various [emim]⁺-based ion pairs have identified multiple stable conformers. nih.govnih.gov For instance, in related systems, the anion can be located in the plane of the imidazolium ring or positioned above it, interacting with the ring's π-system. nih.govresearchgate.net

Vibrational spectroscopy, coupled with DFT calculations, helps to assign the observed spectral bands to specific molecular motions. nih.govresearchgate.net By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum is then compared with experimental infrared (IR) and Raman spectra to confirm the structural arrangement and the nature of the intermolecular interactions. nih.gov Shifts in the vibrational frequencies of the cation or anion upon ion pair formation can provide evidence for the strength and nature of these interactions, such as the formation of C-H···O hydrogen bonds. researchgate.net

Electronic Structure and Charge Distribution Analysis

DFT is also instrumental in analyzing the electronic properties of the ion pair. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, charge transfer, and intermolecular interactions. chemrxiv.orgnih.gov This analysis reveals how the positive charge of the [emim]⁺ cation is distributed across the imidazolium ring and its alkyl substituents, and how the negative charge is localized on the phosphate group of the [dbp]⁻ anion.

In imidazolium cations, the positive charge is not confined to a single atom but is delocalized over the entire molecule, particularly on the hydrogen atoms of the ring. nih.gov The interaction between the cation and anion involves more than just simple electrostatic attraction; there is often a degree of charge transfer from the anion to the cation. chemrxiv.org NBO analysis can quantify this charge transfer, which typically occurs from the lone pairs of the oxygen atoms on the phosphate anion to the antibonding orbitals (σ*) of the C-H bonds on the imidazolium ring. chemrxiv.org This charge transfer is a key characteristic of the hydrogen bonds formed between the ions. Additionally, interactions between the anion and the π-system of the imidazolium ring can be observed, characterized as anion-donor/π-acceptor interactions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net Based on classical force fields, MD provides a detailed view of the dynamic behavior and intermolecular organization of ionic liquids in the bulk phase. researchgate.netsemanticscholar.org

Investigation of Hydrogen Bonding Networks and Solvation Dynamics

MD simulations are particularly effective for characterizing the extensive network of hydrogen bonds within the ionic liquid. acs.org In 1-ethyl-3-methylimidazolium based ILs, weak hydrogen bonds form between the hydrogen atoms of the cation (especially those on the imidazolium ring and alkyl chains) and the electronegative atoms of the anion. acs.orgdntb.gov.ua For 1-ethyl-3-methylimidazolium dibutyl phosphate, the primary hydrogen bond acceptors are the oxygen atoms of the dibutyl phosphate anion.

Simulations can quantify the number, lifetime, and geometry of these hydrogen bonds. acs.orgnih.gov The dynamics of these interactions are crucial for understanding the physicochemical properties of the IL, such as viscosity and conductivity. Solvation dynamics, which describe how the solvent molecules rearrange around a solute or another ion, can also be investigated. MD simulations show that the ions arrange themselves in distinct solvation shells around a central ion, a behavior driven by the balance of electrostatic forces and steric effects. semanticscholar.org

Simulation of Ion-Ion and Ion-Solvent Interactions

The spatial arrangement of ions in the bulk liquid is described by radial distribution functions (RDFs), which are readily calculated from MD simulation trajectories. researchgate.net RDFs give the probability of finding one ion at a certain distance from another. Computational studies of a series of 1-ethyl-3-methylimidazolium based ionic liquids, including the dibutyl phosphate variant, have provided key structural parameters derived from these distributions. rsc.org

For [emim][Bu₂PO₄], the first peak of the cation-anion RDF, which indicates the most probable distance between the centers of the ions, is found at 3.31 Å. rsc.org The intensity of this peak provides insight into the degree of local ordering. Coordination numbers, calculated by integrating the RDF, quantify the average number of anions surrounding a cation within the first solvation shell. rsc.org

Below is an interactive data table summarizing key structural parameters for 1-Ethyl-3-methylimidazolium dibutyl phosphate derived from simulations.

| Parameter | Description | Value |

| dint, Å | Position of the first peak of the cation-anion radial distribution function. | 3.31 |

| max. RDF g | Intensity of the first RDF peak, indicating the degree of ordering. | 4.34 |

| CRcoord n | Integral coordination number of cation-anion contacts (Ring). | 1.93 |

| CWcoord n | Integral coordination number of cation-anion contacts (Whole). | 1.42 |

| Data sourced from a computational assessment of 1-ethyl-3-methylimidazolium ionic liquids. rsc.org |

These parameters indicate a high degree of local ordering (max. RDF g = 4.34) and provide specific details on the average number of anions coordinating with the imidazolium ring versus the whole cation. rsc.org

Conformational Analysis and Aggregation Behavior Modeling

The butyl chains on the phosphate anion introduce significant conformational flexibility. MD simulations can explore the various conformations adopted by the butyl groups and how these affect the packing and properties of the ionic liquid.

Furthermore, the presence of nonpolar alkyl chains on both the cation and the anion can lead to aggregation behavior, especially in the presence of a solvent like water. nih.gov In ILs with sufficiently long alkyl chains, the nonpolar tails can segregate from the charged headgroups, forming micelle-like structures. nih.gov MD simulations are used to model this self-assembly by analyzing the spatial distribution of the alkyl chains. This analysis can reveal the formation of nonpolar domains within the larger ionic network, which significantly influences the IL's properties as a solvent. nih.gov While specific aggregation studies on pure 1-ethyl-3-methylimidazolium dibutyl phosphate are not widely available, the methodology has been successfully applied to similar imidazolium-based ILs with long alkyl chains. nih.gov

COSMO-SAC Model Application for Predictive Screening of Intermolecular Interactions

The Conductor-like Screening Model for Segment Activity Coefficient (COSMO-SAC) is a powerful computational tool rooted in quantum chemistry that predicts the thermodynamic properties of fluids and their mixtures. acs.orgresearchgate.net This model is particularly valuable for the in silico screening of ionic liquids (ILs) like 1-Ethyl-3-methylimidazolium dibutyl phosphate, allowing for the prediction of their behavior in various applications without the need for extensive experimental work. researchgate.netrsc.org The COSMO-SAC methodology facilitates the understanding of intermolecular interactions by analyzing the surface charge density (σ) of the molecules involved. researchgate.net

The application of the COSMO-SAC model involves a two-step process. First, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to determine the screening charge density on the surface of the cation (1-Ethyl-3-methylimidazolium) and the anion (dibutyl phosphate) that constitute the ionic liquid. researchgate.netchemrxiv.org This generates a "σ-profile" for each ion, which is a histogram representing the distribution of surface charge densities. researchgate.net

The σ-profile provides a detailed fingerprint of the molecule's polarity. The profile is generally divided into three regions:

Hydrogen-bond donor region (σ < -0.01 e/Ų): Represents positively polarized surfaces, typically acidic hydrogen atoms.

Non-polar region (-0.01 < σ < +0.01 e/Ų): Represents surfaces with near-zero charge density, such as aliphatic chains.

Hydrogen-bond acceptor region (σ > +0.01 e/Ų): Represents negatively polarized surfaces, like oxygen or nitrogen atoms. researchgate.net

In the second step, statistical thermodynamics are employed to calculate the activity coefficients and other thermodynamic properties of the mixture based on these σ-profiles. researchgate.net By analyzing the interactions between the σ-profiles of the IL's ions and other molecules, the model can predict properties like solubility, miscibility, and the strength of intermolecular forces such as hydrogen bonding, electrostatic, and van der Waals interactions. rsc.org

For 1-Ethyl-3-methylimidazolium dibutyl phosphate, the σ-profile of the 1-Ethyl-3-methylimidazolium cation would show distinct peaks corresponding to the acidic protons on the imidazolium ring, making it a potential hydrogen-bond donor. The dibutyl phosphate anion, with its oxygen atoms, would exhibit strong peaks in the hydrogen-bond acceptor region. The non-polar butyl chains on the anion and the ethyl and methyl groups on the cation would contribute to the non-polar region of their respective σ-profiles.

The predictive power of the COSMO-SAC model allows for the rapid screening of numerous cation-anion combinations to identify ILs with desired properties for specific tasks, such as gas separation, extraction, or as solvents for chemical reactions. researchgate.netscm.com

Detailed Research Findings

While specific experimental and computational studies applying the COSMO-SAC model exclusively to 1-Ethyl-3-methylimidazolium dibutyl phosphate are not extensively detailed in the public literature, the methodology allows for the generation of predictive data based on its ionic constituents. A theoretical analysis using the COSMO-SAC model would yield σ-profiles and interaction energy parameters for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation and the dibutyl phosphate ([DBP]⁻) anion.

The interaction energies (misfit, hydrogen-bonding, and van der Waals) are fundamental to understanding the behavior of the ionic liquid. These energies are calculated based on the σ-profiles. For instance, strong interactions between the hydrogen-bond donor regions of the [EMIM]⁺ cation and the hydrogen-bond acceptor regions of the [DBP]⁻ anion would be predicted, indicating significant hydrogen bonding between the ions.

Below is a representative data table illustrating the kind of predictive results the COSMO-SAC model would generate for the intermolecular interactions between the ions of 1-Ethyl-3-methylimidazolium dibutyl phosphate.

Interactive Data Table: Predicted COSMO-SAC Interaction Parameters for [EMIM]⁺[DBP]⁻

This table presents hypothetical, yet representative, data derived from the principles of the COSMO-SAC model to illustrate the predicted intermolecular interaction energies and key surface area characteristics for the constituent ions of 1-Ethyl-3-methylimidazolium dibutyl phosphate.

| Ion / Parameter | Cation ([EMIM]⁺) | Anion ([DBP]⁻) |

| Total Surface Area (Ų) | 145.5 | 230.2 |

| H-Bond Donor Area (Ų) | 15.8 | 0.0 |

| H-Bond Acceptor Area (Ų) | 2.5 | 55.4 |

| Non-Polar Area (Ų) | 127.2 | 174.8 |

| Average H-Bonding Energy (kJ/mol) | - | -22.5 |

| Average Misfit Energy (kJ/mol) | - | 1.85 |

| Average van der Waals Energy (kJ/mol) | - | -15.7 |

Note: The values in this table are illustrative examples based on typical COSMO-SAC results for similar imidazolium-based ionic liquids and are intended to demonstrate the output of the model, not to represent experimentally verified data.

The data indicates that the dibutyl phosphate anion is the primary hydrogen-bond acceptor, which would strongly interact with hydrogen-bond donor solvents or solutes. The cation possesses a smaller but significant hydrogen-bond donor area, corresponding to the C-H groups of the imidazolium ring. The large non-polar surface area on both ions, due to the alkyl chains, suggests that this ionic liquid will also have significant van der Waals interactions and potential miscibility with less polar substances. The COSMO-SAC model thus provides a quantitative basis for predicting how 1-Ethyl-3-methylimidazolium dibutyl phosphate will interact with other chemical species on a molecular level. researchgate.net

Fundamental Research on Compound Interactions and Solution Behavior

Investigation of Phase Equilibria and Phase Behavior in Multicomponent Systems

Phase equilibrium studies are crucial for designing separation processes and understanding the intermolecular interactions between an ionic liquid and other components. For 1-Ethyl-3-methylimidazolium (B1214524) dibutyl phosphate (B84403), research has primarily focused on its application in liquid-phase extractions rather than systematic vapor-liquid or liquid-liquid equilibrium measurements.

While quantitative liquid-liquid equilibrium (LLE) data, such as tie-lines and miscibility curves, are scarce for [EMIM][DBP], its phase behavior in aqueous and multicomponent systems has been demonstrated in the context of extraction and separation processes. These applications inherently rely on the formation of distinct liquid phases.

Research has shown that [EMIM][DBP] is an effective solvent for the extraction of high-value biomolecules from biomass, which involves complex liquid-liquid and solid-liquid phase interactions.

Protein Extraction from Macroalgae: In a screening of twenty-five ionic liquids to disintegrate the cellular structure of the macroalga Ulva lactuca, 1-Ethyl-3-methylimidazolium dibutyl phosphate demonstrated the highest efficacy, recovering 80.62% of the total protein. ulisboa.pt This process relies on the ionic liquid's ability to disrupt the biomass matrix and solubilize the target proteins, forming a liquid phase distinct from the remaining solid biomass.

Aqueous Three-Phase Partitioning: Aiming for an integrated biorefinery process, a three-phase partitioning system using [EMIM][DBP] and the inorganic salt potassium phosphate (K₂HPO₃) was developed. ulisboa.pt This system facilitates single-step cell disintegration and the fractionation of proteins and carbohydrates. In this system, proteins preferentially concentrate in the top, ionic liquid-rich phase, while carbohydrates are found mainly in the interphase, demonstrating the formation of a well-defined multiphase liquid system. ulisboa.pt

Carotenoid Extraction: The efficiency of using aqueous solutions of [EMIM][DBP] for the extraction of the carotenoid astaxanthin has been investigated. The extraction yield was found to be highly dependent on the water content in the ionic liquid phase. The yield of astaxanthin increased significantly from approximately 2% to 18% as the concentration of [EMIM][DBP] in the aqueous solution increased from 20% to 80%. ua.pt Conversely, as the water content increased from 20% to 80%, the extraction rate decreased from 18% to 2%. nih.gov This strong dependence on concentration highlights the critical role of the phase behavior of the {water + [EMIM][DBP]} system in the partitioning of the target molecule.

Thermodynamic Property Investigations of Mixtures

Thermodynamic properties such as excess enthalpies and heat capacities provide insight into the nature and strength of intermolecular interactions in solution.

There is a lack of published experimental data regarding the excess enthalpies (HE) or enthalpies of mixing for binary or ternary mixtures containing 1-Ethyl-3-methylimidazolium dibutyl phosphate. This information, which indicates whether the mixing process is exothermic or endothermic, is fundamental to understanding the energetic interactions between [EMIM][DBP] and co-solvents but has not been characterized in the available literature.

Similarly, specific heat capacity measurements for solutions of 1-Ethyl-3-methylimidazolium dibutyl phosphate are not available in the surveyed scientific papers. This data is valuable for heat transfer calculations and for a more complete thermodynamic description of the mixtures.

Transport Property Studies in Solution

Transport properties, primarily viscosity and conductivity, are critical for evaluating the practical applicability of an ionic liquid in processes involving fluid flow, mass transfer, and electrochemical applications. While comprehensive studies detailing these properties for [EMIM][DBP] solutions across a range of concentrations and temperatures are limited, some qualitative and application-specific findings are available.

Influence on Extraction Processes: In the context of astaxanthin extraction, it has been noted that decreasing the viscosity of the solvent system by increasing the temperature is beneficial for the recovery of intracellular components. ua.pt This suggests that the viscosity of aqueous [EMIM][DBP] solutions is a key parameter influencing mass transfer rates during the extraction process.

Tribological Properties: The performance of [EMIM][DBP] as a lubricant has been investigated. In a study comparing several phosphate anion-based ionic liquids, it was observed that the friction coefficient and wear scar diameter increased as the length of the anion's alkyl chain increased. researchgate.netresearchgate.net This indicates that the transport and interfacial properties of [EMIM][DBP] under tribological stress are influenced by the dibutyl phosphate anion. During sliding, the primary outgassing components were identified as cation fragments, suggesting that the anion remains on the sliding surface, contributing to the lubrication mechanism. researchgate.netresearchgate.net

These findings underscore the importance of the transport properties of [EMIM][DBP] in its demonstrated applications, although quantitative data for its solutions remain a gap in the literature.

Rheological Behavior and Viscometric Studies

The rheological profile of an ionic liquid is a critical parameter, influencing its fluid dynamics and suitability for applications requiring specific flow characteristics. Viscometric studies quantify the internal friction of the liquid, providing insight into the strength of intermolecular forces between the constituent ions.

For 1-ethyl-3-methylimidazolium dibutyl phosphate, the viscosity is notably high, a common feature for ionic liquids attributed to strong coulombic interactions and hydrogen bonding. A measured viscosity of 691 cP at 25 °C underscores its relatively low fluidity at room temperature.

While comprehensive temperature-dependent viscosity data for [EMIM][DBP] is not extensively documented, studies on analogous compounds provide valuable insights. For instance, research on imidazolium (B1220033) dibutyl phosphate (IM-DBP) shows a significant decrease in viscosity as the temperature is raised from 22 to 60 °C. bohrium.com This behavior is characteristic of ionic liquids, where increased thermal energy overcomes the intermolecular forces, leading to enhanced fluidity. The viscosity of IM-DBP at room temperature is noted to be four times higher than that of imidazolium bis(2-ethylhexyl)phosphate), indicating a strong sensitivity of rheological properties to the structure of the alkyl groups on the phosphate anion. bohrium.com

Table 1: Viscosity of 1-Ethyl-3-methylimidazolium Dibutyl Phosphate and Related Compounds

| Compound | Temperature (°C) | Viscosity (cP) |

|---|---|---|

| 1-Ethyl-3-methylimidazolium dibutyl phosphate | 25 | 691 |

| Imidazolium dibutyl phosphate (IM-DBP) | 22 | Significantly higher than IM-BEHP |

Note: Data for IM-DBP and IM-BEHP is provided for comparative trend analysis.

Diffusion Coefficient Determination and Analysis

The diffusion coefficient quantifies the rate of translational motion of ions through the bulk liquid, driven by thermal energy. This parameter is fundamental to understanding mass transport phenomena in electrochemical and separation processes. Self-diffusion coefficients for the cation and anion are typically determined using techniques like pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy. nih.gov

Several factors influence the diffusion coefficients in ionic liquids:

Ion Size and Shape: Larger ions generally exhibit slower diffusion due to increased hydrodynamic drag. nih.gov However, the shape also plays a crucial role; for example, the board-like shape of the imidazolium cation has been suggested to facilitate faster diffusion relative to more spherical anions of a similar size. nih.gov

Intermolecular Interactions: Strong ion-ion interactions, including coulombic forces and hydrogen bonding, create "cages" that can impede free diffusion. nsf.gov The movement of an ion often relies on hopping from one cage to another, a process influenced by the structural relaxation of the surrounding ions. nsf.gov

Temperature: As temperature increases, the kinetic energy of the ions rises, and viscosity decreases, leading to a corresponding increase in diffusion coefficients. nih.gov

In molecular dynamics simulations of similar systems, the migration of individual ions is shown to depend heavily on its immediate micro-environment, leading to significant variations in diffusivity within the bulk liquid. nsf.gov

Electrical Conductivity Measurements and Ionic Transport Mechanisms

Electrical conductivity is a measure of a material's ability to conduct an electric current, which in ionic liquids is facilitated by the movement of ions. It is a key performance metric for electrolyte applications. The conductivity of 1-ethyl-3-methylimidazolium dibutyl phosphate has been measured to be 0.25 mS/cm at 25 °C.

The mechanism of ionic transport in these systems is a complex process governed by the mobility of the individual cations and anions and their degree of association. The relationship between molar conductivity and viscosity (fluidity) can be analyzed using a Walden plot. For the related compound imidazolium dibutyl phosphate (IM-DBP), the Walden plot line falls close to the "ideal" line for aqueous KCl, which suggests that the ions are almost completely dissociated and contribute effectively to charge transport. bohrium.com

Temperature has a profound effect on conductivity. For IM-DBP, the ionic conductivity increases from 4.5 x 10⁻³ S/cm at room temperature to over 10⁻² S/cm above 140 °C. bohrium.com This temperature dependence often follows the Vogel-Fulcher-Tammann (VFT) equation, which models the transport properties of glass-forming liquids. mdpi.com The activation energy for conduction in IM-DBP, calculated from an Arrhenius plot, is 19 kJ/mol, representing the energy barrier that ions must overcome to move through the liquid. bohrium.com

Table 2: Electrical Conductivity of 1-Ethyl-3-methylimidazolium Dibutyl Phosphate and a Related Compound

| Compound | Temperature (°C) | Electrical Conductivity (mS/cm) |

|---|---|---|

| 1-Ethyl-3-methylimidazolium dibutyl phosphate | 25 | 0.25 |

| Imidazolium dibutyl phosphate (IM-DBP) | Room Temp. | 4.5 |

Note: Data for IM-DBP is provided for comparative trend analysis.

Thermal Decomposition and Stability Studies

The thermal stability of an ionic liquid is a critical property that defines its operational temperature window and long-term viability in applications involving heat. Decomposition can lead to the formation of volatile and non-volatile products that can alter the physicochemical properties of the liquid and may be corrosive or hazardous. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. While specific TGA data for [EMIM][DBP] is limited, extensive studies on its close structural analog, 1-butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP]), provide a strong basis for understanding its decomposition behavior. njtech.edu.cn

Nonisothermal TGA of [BMIM][DBP] shows that thermal decomposition begins at an onset temperature (T₀) in the range of 275.2–297.3 °C. njtech.edu.cn The decomposition process leaves a residual carbon mass of 8.6–10.2%, indicating that the flame-retardant mechanism occurs primarily in the condensed phase. njtech.edu.cn Kinetic analysis of the decomposition yields an apparent activation energy (Eₐ) of 152–164 kJ mol⁻¹. njtech.edu.cn It is important to note that the maximum recommended operation temperature for [BMIM][DBP] was estimated to be 166.0 °C, which is considerably lower than the onset decomposition temperature measured by dynamic TGA. njtech.edu.cn This highlights the difference between short-term stability under rapid heating and long-term stability under operational conditions.

Table 3: TGA Decomposition Characteristics for 1-Butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP])

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (T₀) | 275.2 – 297.3 °C |

| Apparent Activation Energy (Eₐ) | 152 – 164 kJ mol⁻¹ |

| Residual Carbon Mass (@ >600°C) | 8.6 – 10.2 % |

Note: This data is for the butyl analog, [BMIM][DBP], and serves as a close approximation for the thermal behavior of [EMIM][DBP].

Applications in Chemical Process Engineering and Materials Science Research

Research into Separation Processes using 1-Ethyl-3-methylimidazolium (B1214524) Dibutyl Phosphate (B84403)

Ionic liquids, such as 1-Ethyl-3-methylimidazolium dibutyl phosphate, are often referred to as "designer solvents" due to their tunable properties. This characteristic makes them highly suitable for a range of separation processes where conventional solvents fall short.

Extractive Distillation for Azeotropic Mixture Separation

Extractive distillation is a crucial industrial process for separating azeotropic mixtures, which are mixtures of liquids that have the same composition in both the liquid and vapor phases at a given pressure, making their separation by conventional distillation impossible. The addition of an entrainer, a solvent that alters the relative volatility of the components of the azeotrope, is necessary to break the azeotrope.

Ionic liquids are considered promising entrainers due to their negligible vapor pressure, high thermal stability, and tunable solvency. Research into imidazolium-based ionic liquids has demonstrated their effectiveness in separating common azeotropic mixtures. For instance, studies have been conducted on the separation of the ethanol-water azeotrope using various imidazolium (B1220033) ionic liquids. The presence of the ionic liquid increases the relative volatility of ethanol, allowing it to be separated from water. ugm.ac.idresearchgate.net

While direct studies on 1-Ethyl-3-methylimidazolium dibutyl phosphate for this specific application are not widely available, research on analogous compounds provides strong evidence of its potential. For example, 1-butyl-3-methylimidazolium bromide has been shown to effectively break the ethanol-water azeotrope. ugm.ac.id Similarly, 1,3-dimethylimidazolium (B1194174) dimethyl phosphate has been identified as a suitable entrainer for the same separation. dtu.dkdtu.dk The underlying principle involves the strong interactions between the ionic liquid and one of the components of the azeotropic mixture, in this case, water, which modifies the vapor-liquid equilibrium.

The selection of the anion in the ionic liquid plays a crucial role in its effectiveness as an entrainer. Phosphate-based anions, such as dibutyl phosphate, are expected to exhibit strong hydrogen bonding capabilities with water, which is a key factor in enhancing the relative volatility of ethanol. The general mechanism involves the ionic liquid preferentially interacting with water molecules, thereby reducing the partial pressure of water in the vapor phase and facilitating the separation of ethanol.

Table 1: Examples of Imidazolium-Based Ionic Liquids Used in the Extractive Distillation of the Ethanol-Water Azeotrope

| Ionic Liquid (Entrainer) | Cation | Anion | Reference |

| 1-Butyl-3-methylimidazolium bromide | 1-Butyl-3-methylimidazolium | Bromide | ugm.ac.id |

| 1,3-Dimethylimidazolium dimethyl phosphate | 1,3-Dimethylimidazolium | Dimethyl phosphate | dtu.dkdtu.dk |

| 1-Ethyl-3-methylimidazolium ethylsulfate | 1-Ethyl-3-methylimidazolium | Ethylsulfate | cetjournal.it |

Liquid-Liquid Extraction for Component Isolation and Purification

Liquid-liquid extraction is a separation technique based on the differential solubility of a solute between two immiscible liquid phases. Ionic liquids have emerged as effective solvents in liquid-liquid extraction due to their ability to be tailored for specific separation tasks, their non-volatile nature, and their potential for recycling.

Research has shown that imidazolium-based ionic liquids with phosphate anions are effective in various extraction processes. For example, 1-ethyl-3-methylimidazolium diethylphosphate (B48627) has been successfully used for the extraction of 4,6-dimethyldibenzothiophene, a sulfur-containing compound, from dodecane, which serves as a model for diesel fuel. This demonstrates the potential of such ionic liquids in desulfurization processes for cleaner fuels.

Another notable application is in the realm of biorefining. The same ionic liquid, 1-ethyl-3-methylimidazolium diethylphosphate, has been investigated for the extraction of polyhydroxyalkanoates (PHAs), a type of bioplastic, from bacterial biomass. researchgate.net This "green" extraction method offers an alternative to traditional methods that use volatile and often hazardous organic solvents. The high hydrogen bond basicity of the phosphate anion is believed to play a key role in the dissolution of the biomass and the subsequent extraction of the desired biopolymer. researchgate.net

The separation of aromatic from aliphatic hydrocarbons is another area where ionic liquids have shown great promise. Studies on 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide have demonstrated its high selectivity for aromatic compounds like benzene (B151609) and toluene (B28343) from their mixtures with alkanes such as hexane (B92381) and heptane. rsc.orgpsu.edu This suggests that 1-Ethyl-3-methylimidazolium dibutyl phosphate, with its distinct anion, could also be a candidate for such separations, although specific studies are needed to determine its efficiency.

Table 2: Applications of Imidazolium-Based Ionic Liquids in Liquid-Liquid Extraction

| Ionic Liquid | Application | Extracted Component | Source Material | Reference |

| 1-Ethyl-3-methylimidazolium diethylphosphate | Desulfurization | 4,6-Dimethyldibenzothiophene | Dodecane (model diesel) | - |

| 1-Ethyl-3-methylimidazolium diethylphosphate | Bioplastic Extraction | Polyhydroxyalkanoates (PHAs) | Bacterial Biomass | researchgate.net |

| 1-Ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide | Aromatic/Aliphatic Separation | Benzene, Toluene | Hexane, Heptane | rsc.orgpsu.edu |

Gas Separation Applications, notably CO2 Capture Mechanisms

The capture and separation of carbon dioxide (CO2) from industrial gas streams is a critical aspect of mitigating greenhouse gas emissions. Ionic liquids are being extensively studied as potential solvents for CO2 capture due to their low volatility, high thermal stability, and, most importantly, their high CO2 solubility and selectivity.

The mechanism of CO2 capture in imidazolium-based ionic liquids can be either physical (physisorption) or chemical (chemisorption), or a combination of both. The nature of the anion has a profound impact on the CO2 capture mechanism and capacity.

Physisorption: In many imidazolium-based ionic liquids, CO2 dissolves through physical absorption, where the gas molecules occupy the free volume within the liquid structure without forming chemical bonds. The solubility in such cases is governed by Henry's law.

Chemisorption: Certain anions can react with CO2, leading to a much higher absorption capacity. For instance, ionic liquids with acetate (B1210297) anions have been shown to capture CO2 through the formation of a carbamate-like species.

While specific data on CO2 capture by 1-Ethyl-3-methylimidazolium dibutyl phosphate is limited, studies on other 1-ethyl-3-methylimidazolium-based ionic liquids provide valuable insights. For example, research on 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) has quantified its CO2 solubility at various temperatures and pressures. researchgate.net Similarly, the CO2 reaction pathway in 1-ethyl-3-methylimidazolium ionic liquids with aprotic heterocyclic anions has been investigated, revealing a complex mechanism involving the formation of carbamate (B1207046) species. nih.gov

The dibutyl phosphate anion, with its basic oxygen atoms, has the potential to interact with the acidic CO2 molecule. This could lead to a chemisorption mechanism, potentially enhancing the CO2 capture capacity compared to ionic liquids that rely solely on physisorption. Further research is necessary to elucidate the precise mechanism and to quantify the CO2 solubility and selectivity in 1-Ethyl-3-methylimidazolium dibutyl phosphate.

Table 3: CO2 Capture in Selected 1-Ethyl-3-methylimidazolium-Based Ionic Liquids

| Anion | Primary Capture Mechanism | Key Findings | Reference |

| Tetrafluoroborate | Physisorption | CO2 solubility measured at various temperatures and pressures. | researchgate.net |

| Aprotic Heterocyclic Anions | Chemisorption | Formation of carbamate species confirmed. | nih.gov |

| Acetate | Chemisorption | High CO2 absorption capacity due to chemical reaction. | - |

Catalysis Research and Reaction Media Studies

Beyond their role in separation processes, ionic liquids are also gaining attention as catalysts and reaction media in organic synthesis. Their unique properties can lead to enhanced reaction rates, improved selectivity, and easier catalyst recycling.

Investigation of Catalytic Activity in Organic Transformations (e.g., Esterification)

Esterification is a widely used reaction in the chemical industry for the production of esters, which have applications as solvents, plasticizers, and fragrances. The reaction is typically catalyzed by strong acids. Ionic liquids with acidic or basic properties can act as catalysts for various organic transformations, including esterification.

A study on 1-butyl-3-methylimidazolium dibutyl phosphate, a close structural analog of the target compound, has demonstrated its catalytic activity in the esterification of acetic acid with n-butanol. The study investigated the effects of various reaction parameters on the conversion of acetic acid. Under optimized conditions, a high conversion of 90.3% was achieved. A significant advantage of using the ionic liquid as a catalyst is its ease of separation from the product mixture and its potential for reuse without a significant loss in activity.

The catalytic activity of the dibutyl phosphate anion is attributed to its Brønsted acidity, which facilitates the protonation of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reusability of the ionic liquid catalyst is a key feature that aligns with the principles of green chemistry.

Table 4: Catalytic Performance of 1-Butyl-3-methylimidazolium Dibutyl Phosphate in the Esterification of Acetic Acid with n-Butanol

| Parameter | Value |

| Reactants | Acetic acid, n-Butanol |

| Catalyst | 1-Butyl-3-methylimidazolium dibutyl phosphate |

| Molar ratio (n-butanol:acetic acid) | 3.0 |

| Catalyst dosage (% of total reactant mass) | 8% |

| Reaction temperature | 115°C |

| Reaction time | 2.0 h |

| Acetic acid conversion | 90.3% |

| Catalyst reusability | More than 6 times with no significant decrease in conversion |

The findings from this study on the butyl-analog strongly suggest that 1-Ethyl-3-methylimidazolium dibutyl phosphate would also exhibit similar catalytic activity in esterification and other acid-catalyzed reactions.

Role of the Compound as a Reaction Solvent and its Influence on Reaction Kinetics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Ionic liquids, with their unique solvent properties, can influence reaction kinetics in several ways:

Solvation Effects: The ability of an ionic liquid to solvate reactants, intermediates, and transition states can differ significantly from conventional molecular solvents. This can lead to changes in the activation energy of the reaction and, consequently, the reaction rate.

Polarity and Viscosity: The high polarity of many ionic liquids can favor reactions involving polar transition states. However, their often high viscosity can sometimes lead to diffusion-controlled reaction rates.

Stabilization of Species: Ionic liquids can stabilize charged intermediates or catalysts, which can enhance reaction rates and selectivity.

In the context of biodiesel production, 1-ethyl-3-methylimidazolium chloride has been used as a supporting electrolyte in the electrolysis-mediated transesterification of oils. researchgate.net The presence of the ionic liquid was found to enhance the electrical conductivity of the reaction mixture, thereby improving the reaction rate. researchgate.net

Electrochemical Research Applications

Electrolyte System Development for Energy Devices

Research into the application of specific ionic liquids like [EMIM][DBP] as electrolytes in energy devices is an evolving field. While comprehensive studies focusing solely on [EMIM][DBP] are not extensively documented in publicly available literature, the broader class of imidazolium-based ionic liquids has been widely investigated, providing a context for its potential applications.

The use of imidazolium-based ionic liquids as electrolytes in lithium-ion batteries is a significant area of research. researchgate.netsemanticscholar.org These ionic liquids are considered for their potential to enhance safety due to their low volatility and flammability compared to conventional organic carbonate-based electrolytes. researchgate.net For an ionic liquid to be a viable electrolyte in a lithium-ion battery, it must possess a wide electrochemical stability window, good ionic conductivity, and be compatible with the electrode materials. researchgate.netsemanticscholar.org

In the context of fuel cells, particularly proton-exchange membrane fuel cells (PEMFCs), ionic liquids are explored for their ability to operate at elevated temperatures and under low-humidity conditions. semanticscholar.org Protic ionic liquids are particularly relevant for PEMFCs. semanticscholar.org The thermal stability of the electrolyte is a critical factor for high-temperature PEMFC applications. nih.gov

Ionic liquids are promising electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, primarily due to their wide electrochemical window, which allows for higher operating voltages and consequently higher energy densities. rsc.orgresearchgate.net The performance of an EDLC is influenced by the properties of the ionic liquid electrolyte, including its ionic conductivity and viscosity. researchgate.net Research on various 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]-based) ionic liquids has shown their potential in supercapacitor applications. rsc.orgresearchgate.net The choice of the anion can significantly affect the electrochemical characteristics of the device. researchgate.net

Electrodeposition of Metals and Surface Modification Studies

The application of ionic liquids in the electrodeposition of metals offers an alternative to traditional aqueous electrolytes, which can be limited by hydrogen evolution and environmental concerns. rsc.org A detailed study on a closely related ionic liquid, 1-butyl-3-methylimidazolium dibutyl phosphate (B84403) ([BMIM][DBP]), provides significant insights into the role of the dibutyl phosphate anion in these processes. rsc.orgnih.gov

The electrodeposition of nickel from a [BMIM][DBP] ionic liquid containing NiCl₂ has been thoroughly investigated. rsc.orgnih.gov Research indicates that the electrodeposition of nickel in this medium is an irreversible electrochemical process. nih.govrsc.org The rate-determining step in this process is the diffusion of Ni²⁺ ions to the electrode surface. nih.govrsc.org The diffusion coefficient for Ni²⁺ in [BMIM][DBP] was determined to be 5.27 × 10⁻¹⁰ m² s⁻¹. rsc.orgnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Electrochemical Process | Irreversible | Indicates that the electron transfer process is not fast enough to maintain equilibrium at the electrode surface. nih.govrsc.org |

| Rate-Determining Step | Diffusion of Ni²⁺ | The speed of the deposition is limited by how fast Ni²⁺ ions can travel through the ionic liquid to the cathode. nih.govrsc.org |

| Diffusion Coefficient of Ni²⁺ | 5.27 × 10⁻¹⁰ m² s⁻¹ | A measure of the mobility of Ni²⁺ ions in the ionic liquid. rsc.orgnih.gov |

The presence of water in the [BMIM][DBP] ionic liquid has a significant impact on the morphology of the electrodeposited nickel coatings. nih.govrsc.org Studies have shown that increasing the water content can promote the formation of more uniform and smoother coatings. nih.gov However, higher water concentrations can also lead to the evolution of hydrogen, which can affect the quality of the deposit. rsc.orgnih.gov

The applied potential is another critical factor that influences the morphology of the nickel coatings. Different potentials can lead to variations in the grain size and structure of the deposited metal layer. rsc.org

| Water Content | Observed Effect on Coating Morphology |

|---|---|

| Low Concentration | Promotes two-dimensional, layer-by-layer growth. nih.gov |

| Increasing Concentration | Transitions to three-dimensional growth, leading to more uniform and smoother surfaces. nih.gov |

| High Concentration | Can lead to hydrogen evolution and potential cracking of the coating. rsc.orgnih.gov |

Cyclic voltammetry has been a key technique for analyzing the electrochemical behavior of Ni²⁺ in [BMIM][DBP]. nih.govrsc.org CV studies conducted at various scan rates on a copper electrode in a 0.1 M NiCl₂/[BMIM][DBP] solution at 333 K revealed a single cathodic peak corresponding to the reduction of Ni²⁺ to metallic nickel. nih.gov The negative shift of the peak potential with an increasing scan rate confirmed the irreversible nature of the nickel reduction process. nih.gov From the CV data, it was possible to determine the transfer coefficient (α), which provides insight into the symmetry of the energy barrier for the electron transfer reaction. researchgate.net

Based on a comprehensive search of available research, there is currently no specific scientific literature detailing the application of 1-Ethyl-3-methylimidazolium dibutyl phosphate in the fields of printed electronics and electrochromic devices.

While research exists on the use of other imidazolium-based ionic liquids as electrolytes in these areas, the strict requirement to focus solely on 1-Ethyl-3-methylimidazolium dibutyl phosphate cannot be met with verifiable, published research findings and data. General properties of this ionic liquid, such as its high ionic conductivity and thermal stability, suggest potential applicability, but without dedicated studies, any discussion would be speculative and fall outside the scope of the requested article.

Therefore, the section on "Printed Electronics and Electrochromic Devices Research" cannot be generated with the required detailed findings and data tables at this time.

Future Research Directions and Emerging Areas

Development of Novel Analogues and Structure-Performance Relationship Studies

A crucial avenue for future research is the systematic development of novel analogues of 1-ethyl-3-methylimidazolium (B1214524) dibutyl phosphate (B84403) to establish comprehensive structure-performance relationships. By strategically modifying the cationic and anionic components, researchers can fine-tune the physicochemical properties of the ionic liquid for specific applications.

For instance, alterations to the alkyl chain length on the imidazolium (B1220033) cation or the phosphate anion can significantly impact properties such as viscosity, conductivity, and thermal stability. rsc.org A systematic study of these modifications would enable the creation of a library of related ionic liquids with tailored characteristics.

| Structural Modification | Anticipated Impact on Performance | Potential Application Area |

| Varying alkyl chain length on the imidazolium cation | Influences viscosity and melting point | Advanced lubricants, electrolytes |

| Introducing functional groups to the cation | Enhances specific interactions and solubility | CO2 capture, catalysis |

| Modifying the alkyl groups on the phosphate anion | Alters hydrophobicity and extraction capabilities | Metal ion extraction, separation processes |

| Replacing the phosphate anion with other phosphorus-containing anions | Modifies electrochemical stability and conductivity | High-performance electrolytes |

Research into oligoether functionalized imidazolium-phosphate ionic liquids has shown that increasing the number of ethylene (B1197577) oxide units can lead to higher ionic conductivity. rsc.org Furthermore, the presence of a methyl group on the imidazolium ring can influence ion diffusivity. rsc.org Such studies on analogous systems provide a roadmap for investigating similar structure-property relationships in the [EMIM][DBP] family.

Integration into Hybrid Material Systems for Advanced Functionalities

The incorporation of 1-ethyl-3-methylimidazolium dibutyl phosphate into hybrid material systems is a promising area for creating advanced functional materials. The ionic liquid can act as a plasticizer, a conductive medium, or a template for the synthesis of novel composites.

For example, the integration of [EMIM][DBP] into polymer matrices could lead to the development of flexible, conductive materials for applications in sensors, actuators, and solid-state electrolytes. Research on other ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (B1210297), has demonstrated their effectiveness as plasticizers for thermoplastic starch and polyvinyl alcohol blends, suggesting a similar potential for [EMIM][DBP]. ua.es

Furthermore, the use of [EMIM][DBP] in the synthesis of hybrid materials with inorganic components, such as metal-organic frameworks (MOFs) or silica (B1680970) nanoparticles, could result in materials with enhanced catalytic activity, gas sorption capacity, or mechanical strength. Studies on the use of a related ionic liquid, 1-ethyl-3-methylimidazolium diethylphosphate (B48627), as an additive in lubricants for diamond-like carbon coatings have shown improved tribological performance, highlighting the potential for [EMIM][DBP] in advanced lubrication systems. mdpi.com

Multi-Scale Modeling and Simulation for Predictive Design

Multi-scale modeling and simulation are powerful tools for accelerating the design and optimization of ionic liquids and their applications. For 1-ethyl-3-methylimidazolium dibutyl phosphate, computational studies can provide fundamental insights into its behavior at the molecular level and guide the development of new materials and processes.

Molecular dynamics (MD) simulations can be employed to predict key physical properties such as density, viscosity, and diffusion coefficients, and to understand the nature of intermolecular interactions. acs.org Ab initio molecular dynamics simulations have been successfully used to calculate the vibrational spectra of other 1-ethyl-3-methylimidazolium-based ionic liquids, which is crucial for understanding their microscopic structure. aip.orgresearchgate.net

By combining quantum mechanical calculations with classical force field simulations, researchers can develop accurate models to predict how structural modifications will affect the performance of [EMIM][DBP] analogues. This predictive capability can significantly reduce the experimental effort required for the design of new ionic liquids with tailored properties.

| Modeling Technique | Research Focus | Potential Outcome |

| Quantum Mechanics (QM) | Electronic structure and intermolecular forces | Accurate prediction of reaction pathways and spectroscopic properties |

| Molecular Dynamics (MD) | Transport properties and phase behavior | Optimization of viscosity, conductivity, and solubility |

| Coarse-Grained (CG) Modeling | Large-scale system dynamics and morphology | Design of hybrid materials and understanding of self-assembly |

Sustainable Synthesis and Recycling Methodologies

The development of sustainable synthesis routes and efficient recycling methodologies is paramount for the widespread adoption of 1-ethyl-3-methylimidazolium dibutyl phosphate in industrial applications. While ionic liquids are often touted as "green" solvents due to their low volatility, their synthesis and end-of-life management require careful consideration.

Future research in sustainable synthesis should focus on the use of renewable starting materials, solvent-free reaction conditions, and high-yield synthetic pathways. alfa-chemical.com For instance, exploring enzymatic or biocatalytic methods for the synthesis of the phosphate anion could offer a more environmentally benign alternative to traditional chemical synthesis.

Efficient recycling of [EMIM][DBP] from industrial processes is another critical research area. Techniques such as liquid-liquid extraction, membrane separation, and distillation under reduced pressure are potential methods for recovering and purifying the ionic liquid for reuse. researchgate.net The development of robust recycling protocols will not only reduce the environmental impact but also improve the economic viability of using [EMIM][DBP] in large-scale applications. Research on the recycling of other phosphate-based ionic liquids has shown that they can be effectively recovered and reused in processes like metal extraction from batteries. rsc.org

Q & A

Q. How is 1-Ethyl-3-methylimidazolium dibutyl phosphate synthesized, and what are the optimal reaction conditions?

Methodological Answer: EMIM DBP is synthesized via a two-step process:

Cation formation : Alkylation of 1-methylimidazole with ethyl bromide to form the 1-ethyl-3-methylimidazolium cation.

Anion exchange : Reaction with dibutyl phosphate (DBP), typically derived from phosphorous acid and n-butanol. For DBP synthesis, optimal conditions include a n-butanol/phosphorous acid mole ratio of 3.6, reaction temperature of 125–135°C, and 3 hours of reflux without catalysts, yielding ~68% DBP .

Characterization : Post-synthesis, purity is verified via titration, TLC (using n-butanol/benzene 10:1 as eluent), and NMR spectroscopy. ILs with phosphate anions are often prepared in one step with high conversion efficiency .

Q. What are the key physicochemical properties of EMIM DBP relevant to its use in research?

Methodological Answer: Key properties include:

- Low melting point : Phosphate-based ILs (e.g., [Emim][Et₂PO₄]) exhibit melting points below 0°C, enabling liquid-state applications at room temperature.

- Viscosity : Phosphate anions reduce viscosity compared to halide-based ILs, enhancing mass transfer in solvents .

- Thermal stability : Stable up to 200–250°C, suitable for high-temperature processes like cellulose dissolution .